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Compound of Interest

Compound Name: 1,9-Dimethylxanthine

Cat. No.: B1219530

An In-Depth Technical Guide to 1,9-
Dimethylxanthine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,9-Dimethylxanthine, a purine
alkaloid and a member of the xanthine family. This document consolidates critical data,
including its chemical properties, synthesis, and key biological activities, with a focus on its
roles as an adenosine receptor antagonist and phosphodiesterase inhibitor. Detailed
experimental methodologies and signaling pathway diagrams are provided to support further
research and drug development efforts.

Core Chemical and Physical Properties

1,9-Dimethylxanthine, an isomer of the well-known methylxanthines theophylline and
theobromine, possesses a distinct chemical structure that dictates its biological activity. Its
fundamental properties are summarized below.
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Property Value Reference
CAS Number 33073-01-7 [11[2][3][41[5]
Molecular Weight 180.16 g/mol

Molecular Formula C7HsN4O:2

Synthesis of 1,9-Dimethylxanthine

The synthesis of 1,9-Dimethylxanthine can be achieved through several routes, primarily

involving the methylation of a xanthine precursor. A general synthetic approach is outlined

below.

General Synthetic Pathway

A common method for the synthesis of 1,9-Dimethylxanthine involves the N-methylation of

xanthine. This process typically utilizes a methylating agent in the presence of a base to
facilitate the addition of methyl groups to the nitrogen atoms of the purine ring structure. The
reaction conditions can be tailored to favor the formation of the 1,9-disubstituted product.

General Synthesis of 1,9-Dimethylxanthine

Methylation

Xanthine

Methylating Agent
(e.g., Dimethyl Sulfate)

(e.g., Sodium Hydroxide)

—————————— ¥ 1,9-Dimethylxanthine

Base
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Caption: General Synthetic Route for 1,9-Dimethylxanthine.

Biological Activity and Mechanisms of Action

1,9-Dimethylxanthine exerts its biological effects primarily through two key mechanisms:
antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.
These actions lead to a variety of downstream cellular responses.

Adenosine Receptor Antagonism

As a competitive antagonist of adenosine receptors, 1,9-Dimethylxanthine blocks the binding
of the endogenous neuromodulator adenosine. Adenosine typically has an inhibitory effect on
neuronal activity. By blocking this action, 1,9-Dimethylxanthine can lead to increased neuronal
excitability and the release of various neurotransmitters. While specific binding affinities of 1,9-
Dimethylxanthine for all adenosine receptor subtypes (A1, A2A, A2B, and As) are not
extensively documented in publicly available literature, it is known to be an adenosine receptor
antagonist. The general mechanism of action for xanthines as adenosine receptor antagonists
is well-established.

Mechanism of Adenosine Receptor Antagonism
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Caption: Adenosine Receptor Antagonism by 1,9-Dimethylxanthine.
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Phosphodiesterase (PDE) Inhibition

1,9-Dimethylxanthine also functions as a non-selective inhibitor of phosphodiesterases. PDEs
are enzymes responsible for the degradation of cyclic adenosine monophosphate (cCAMP) and
cyclic guanosine monophosphate (cGMP), which are important second messengers in
numerous signaling pathways. By inhibiting PDEs, 1,9-Dimethylxanthine increases the
intracellular concentrations of cCAMP and cGMP, leading to the activation of downstream protein
kinases such as Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. This can
result in a wide range of physiological effects, including smooth muscle relaxation and anti-
inflammatory responses.

Mechanism of Phosphodiesterase Inhibition
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Caption: Phosphodiesterase Inhibition by 1,9-Dimethylxanthine.

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the biological
activity of 1,9-Dimethylxanthine. The following sections provide generalized methodologies for
key assays.

Adenosine Receptor Binding Assay

This assay is designed to determine the binding affinity of 1,9-Dimethylxanthine to specific
adenosine receptor subtypes.

Objective: To determine the inhibitory constant (Ki) of 1,9-Dimethylxanthine for a specific
adenosine receptor subtype.

Materials:

o Cell membranes expressing the target adenosine receptor subtype.

o Radiolabeled ligand (e.g., [BH]DPCPX for A1 receptors, [BH]CGS 21680 for A2A receptors).
e 1,9-Dimethylxanthine.

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4).

 Scintillation counter and vials.

o Glass fiber filters.

Procedure:

e Prepare a series of dilutions of 1,9-Dimethylxanthine.

 In areaction tube, combine the cell membranes, radiolabeled ligand, and a specific
concentration of 1,9-Dimethylxanthine or vehicle.

 Incubate the mixture at room temperature for a specified time (e.g., 60-120 minutes) to allow
for binding equilibrium.
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Terminate the reaction by rapid filtration through glass fiber filters to separate bound from
unbound radioligand.

Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
Place the filters in scintillation vials with scintillation fluid.
Quantify the radioactivity using a scintillation counter.

Calculate the specific binding at each concentration of 1,9-Dimethylxanthine and determine
the ICso value (the concentration of 1,9-Dimethylxanthine that inhibits 50% of specific
radioligand binding).

Calculate the Ki value using the Cheng-Prusoff equation.
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Adenosine Receptor Binding Assay Workflow
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Caption: Workflow for an Adenosine Receptor Binding Assay.
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Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of 1,9-Dimethylxanthine to inhibit the activity of specific PDE

isoforms.

Objective: To determine the half-maximal inhibitory concentration (ICso) of 1,9-

Dimethylxanthine for a specific PDE isoform.

Materials:

Recombinant human PDE enzyme (specific isoform).

cAMP or cGMP as a substrate.

1,9-Dimethylxanthine.

Assay buffer.

Detection reagents (e.g., fluorescent or luminescent-based).

Plate reader.

Procedure:

Prepare a series of dilutions of 1,9-Dimethylxanthine.

In a microplate well, add the PDE enzyme, assay buffer, and a specific concentration of 1,9-
Dimethylxanthine or vehicle.

Initiate the reaction by adding the substrate (CAMP or cGMP).

Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time.

Stop the reaction and add the detection reagents according to the manufacturer's protocol.

Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

Calculate the percentage of PDE inhibition at each concentration of 1,9-Dimethylxanthine.
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o Determine the ICso value by plotting the percentage of inhibition against the log
concentration of 1,9-Dimethylxanthine.

Phosphodiesterase Inhibition Assay Workflow
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Caption: Workflow for a Phosphodiesterase Inhibition Assay.

Conclusion

1,9-Dimethylxanthine is a pharmacologically active compound with significant potential for
further investigation. Its dual action as an adenosine receptor antagonist and a
phosphodiesterase inhibitor makes it a compelling candidate for research in areas such as
neurodegenerative diseases, inflammatory disorders, and respiratory conditions. The
information and protocols provided in this guide are intended to serve as a valuable resource
for scientists and researchers dedicated to advancing the understanding and application of this
and related xanthine derivatives. Further studies are warranted to fully elucidate the specific
receptor and enzyme subtype selectivities and the downstream signaling effects of 1,9-
Dimethylxanthine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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